An In-depth Technical Guide to 1-Methyl-4-nitro-1,2,3-triazole
An In-depth Technical Guide to 1-Methyl-4-nitro-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-methyl-4-nitro-1,2,3-triazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Information
Chemical Structure:
1-Methyl-4-nitro-1,2,3-triazole is a five-membered aromatic heterocycle substituted with a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position.
Caption: Chemical structure of 1-methyl-4-nitro-1,2,3-triazole.
Physicochemical and Spectroscopic Data:
Quantitative data for 1-methyl-4-nitro-1,2,3-triazole is summarized in the tables below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 107945-66-4 | Chemical Abstracts Service |
| Molecular Formula | C₃H₄N₄O₂ | N/A |
| Molecular Weight | 128.09 g/mol | N/A |
| Appearance | Slightly yellow solid | US Patent US2013/116246 A1 |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (500 MHz, CDCl₃) δ 8.34 (s, 1H), 4.26 (s, 3H) | US Patent US2013/116246 A1 |
Synthesis of 1-Methyl-4-nitro-1,2,3-triazole
The synthesis of 1-methyl-4-nitro-1,2,3-triazole can be achieved through the methylation of 4-nitro-2H-1,2,3-triazole. This reaction typically yields a mixture of isomers, including 1-methyl-4-nitro-1H-1,2,3-triazole and 1-methyl-5-nitro-1H-1,2,3-triazole, which can be separated by chromatography.
Experimental Protocol: Synthesis and Purification
The following protocol is adapted from US Patent US2013/116246 A1.
Materials:
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4-nitro-2H-1,2,3-triazole
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Tetrahydrofuran (THF)
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Sodium hydride (NaH)
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Methyl iodide (CH₃I)
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Acetone
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Dichloromethane (CH₂Cl₂)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel
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Petroleum ether
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Ethyl acetate
Procedure:
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To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and THF (10 mL) at 0°C, add NaH (1.7 g, 35.0 mmol, 2.0 eq.).
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Stir the mixture at 0°C for 15 minutes.
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Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in acetone (40 mL).
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Stir the resulting reaction mixture at room temperature for 2 hours.
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Quench the reaction by adding water (20 mL) at 0°C.
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Concentrate the mixture under reduced pressure.
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Dilute the residue with dichloromethane (100 mL).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the residue by silica-gel column chromatography, eluting with a 6:1 mixture of petroleum ether/ethyl acetate to afford 1-methyl-4-nitro-1H-1,2,3-triazole as a slightly yellow solid.
Experimental Workflow:
Caption: A logical workflow for the synthesis of 1-methyl-4-nitro-1,2,3-triazole.
Potential Biological Activity and Signaling Pathways
Derivatives of 4-nitro-1,2,3-triazole are recognized for their potential applications in medicine, particularly as radiosensitizing agents.[1] While specific studies on the biological activity of 1-methyl-4-nitro-1,2,3-triazole are not extensively documented, the mechanism of action for this class of compounds is generally understood to involve the selective sensitization of hypoxic tumor cells to radiation therapy.
Mechanism of Action as a Radiosensitizer:
Nitroaromatic compounds, including nitrotriazoles, are bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This process leads to the formation of reactive radical anions that can mimic the effects of oxygen, thereby "fixing" radiation-induced DNA damage and making it more difficult for cancer cells to repair. This ultimately enhances the cytotoxic effects of radiation on tumor cells while having a lesser impact on well-oxygenated normal tissues.
Potential Signaling Pathways Involved in Radiosensitization:
The efficacy of radiosensitizers is intrinsically linked to the cellular signaling pathways that govern DNA damage response, cell cycle progression, and apoptosis. While direct pathway analysis for 1-methyl-4-nitro-1,2,3-triazole is not available, based on the known mechanisms of radioresistance, it is plausible that its activity could modulate key signaling cascades.
Caption: Hypothesized signaling pathways influenced by nitrotriazole-mediated radiosensitization.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of the described chemical should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities and signaling pathways are based on existing knowledge of related compounds and require further experimental validation for 1-methyl-4-nitro-1,2,3-triazole.
